Chroman-3-one
Overview
Description
Chroman-3-one, also known as 3-chromanone, is a heterocyclic organic compound with the molecular formula C9H8O2. It is a member of the chroman family, which is characterized by a benzene ring fused to a dihydropyran ring. This compound is notable for its presence in various natural products and synthetic compounds, exhibiting a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-3-one can be synthesized through several methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with formaldehyde under acidic conditions. Another method includes the use of organocatalytic domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as 2’-hydroxyacetophenone. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts and controlled temperature settings to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: Chroman-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromone derivatives.
Reduction: It can be reduced to yield chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chroman-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: this compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of chroman-3-one and its derivatives involves interaction with various molecular targets and pathways. For instance, some this compound derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. This is achieved through the down-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes. Additionally, this compound derivatives can inhibit specific enzymes, such as protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
- Chroman-2-one
- Chroman-4-one
- Chromone
- Chromene
Chroman-3-one stands out due to its versatile reactivity and wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLMGCHMMCOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456483 | |
Record name | chroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-04-1 | |
Record name | 2H-1-Benzopyran-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19090-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | chroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of chroman-3-ones in organic synthesis?
A1: Chroman-3-ones serve as valuable building blocks for synthesizing various complex molecules. For instance, they act as precursors for 4-alkyl- (or 4-aryl)chroman-3-ones through hydroboration reactions [, ]. Furthermore, researchers utilize them in synthesizing 1-methyl-1,2,3,4-tetrahydronaphtho[1,2-f]isoquinolines, exploiting free radical cyclizations [].
Q2: Are there efficient synthetic routes to access chroman-3-ones?
A2: Yes, several efficient synthetic pathways exist for chroman-3-ones. One approach involves a gold-catalyzed oxidation of propargyl aryl ethers, providing rapid access to these heterocycles from readily available phenols [, ]. Another method utilizes a palladium-catalyzed carbocyclization of alkynes with thio- and selenoesters, enabling the synthesis of exo-chalcogenated methylene chroman-3-ones []. Additionally, an uncatalyzed reaction of phenols and naphthols with methyl cinnamates offers a simple route to 4-arylchroman-2-ones and 1-arylbenzo[f]chroman-3-ones [].
Q3: Can you elaborate on the stereoselectivity observed in the synthesis of exo-chalcogenated methylene chroman-3-ones?
A3: The palladium-catalyzed carbocyclization of alkynes with thio- and selenoesters yields chalcogen-containing tetrasubstituted alkenes with high stereoselectivity []. This approach allows for the controlled formation of specific isomers, which is crucial for developing compounds with desired biological activities.
Q4: How do the different positions of the naphthalene unit influence the reactivity of naphthopyrans?
A4: The position of the naphthalene unit significantly impacts the reactivity of naphthopyrans. Studies reveal that naphthopyrans are generally more reactive than benzopyrans, particularly the [1,2-b] and [2,3-b] systems. These isomers exhibit increased susceptibility to electrophilic attack, both at the pyran double bond and within the naphthalene moiety [].
Q5: What are the potential applications of epoxynaphthopyrans in organic synthesis?
A5: Epoxynaphthopyrans serve as versatile intermediates for constructing benzo-fused derivatives of chroman-3-ones and chroman-3,4-diones through ring-opening reactions []. This highlights their utility in accessing a diverse range of structurally complex and potentially bioactive molecules.
Q6: How does the structure of the substituents at C-3 affect the properties of naphtho[2,1-b]pyran-based polymers?
A6: The size of substituents at the C-3 position in naphtho[2,1-b]pyran-based polymers significantly influences their molecular weight. Larger substituents tend to hinder polymerization, resulting in lower molecular weight polymers [].
Q7: How does polymerization impact the photochromic behavior of naphtho[2,1-b]pyrans?
A7: Polymerization can alter the photochromic properties of naphtho[2,1-b]pyrans. While alkyl and spiro-cycloalkane substituted naphtho[2,1-b]pyrans may not display photochromism in monomeric form, their corresponding polymers can exhibit pale yellow coloration upon irradiation []. Additionally, polymerization generally leads to a slower fading rate in diaryl derivatives, both in monomeric and polymeric forms [].
Q8: What is the significance of chroman-3-ones in medicinal chemistry?
A8: Chroman-3-ones represent important pharmacophores found in various drug candidates []. Their diverse biological activities make them attractive targets for developing novel therapeutics for various diseases.
Q9: How can optically active 3-aminochroman derivatives be synthesized efficiently?
A9: Ruthenium-Synphos catalyzed asymmetric hydrogenation of trisubstituted enamides, derived from chroman-3-ones, offers a highly enantioselective route to optically active 3-aminochroman derivatives []. This atom-economical and clean method provides high yields and excellent enantiomeric excesses.
Q10: What role does cesium carbonate play in the synthesis of substituted (Z)-4-((Z)-benzylidene)chroman-3-one oximes?
A10: Cesium carbonate acts as a mediator in the benzalation reaction between 2-aryl-3-nitro-2H-chromenes and 4-benzylidene-2-phenyloxazol-5(4H)-ones []. This reaction efficiently produces substituted (Z)-4-((Z)-benzylidene)this compound oximes, which can be further transformed into valuable 4H-chromeno[3,4-c]isoxazoles.
Q11: What are the advantages of using N-cinnamoylazoles in the synthesis of chroman-2-ones and benzo[f]chroman-3-ones?
A11: The Michael reaction of N-cinnamoylazoles with phenols offers a straightforward approach to synthesizing 4-arylchroman-2-ones and 1-arylbenzo[f]chroman-3-ones []. This method provides a convenient and efficient alternative to other synthetic strategies.
Q12: How can mass spectrometry be used to analyze 2-aryl-chroman-3-one oximes?
A12: Mass spectrometry provides valuable structural information about 2-aryl-chroman-3-one oximes and their derivatives []. Researchers utilize this technique to elucidate fragmentation patterns and identify characteristic ions, aiding in the characterization and analysis of these compounds.
Q13: Can gold(III) catalysis be employed in the synthesis of 4-substituted chroman-3-ones?
A13: Yes, gold(III)-catalyzed intermolecular oxidation-cyclization of ynones offers an efficient route to accessing 4-substituted chroman-3-ones []. This method expands the synthetic toolbox for preparing these valuable heterocyclic compounds.
Q14: What are the potential benefits of developing novel inhibitors for indoleamine 2,3-dioxygenase (IDO)?
A14: IDO plays a crucial role in suppressing immune responses, and its inhibition holds promise for cancer therapy []. Developing potent and selective IDO inhibitors could enhance the body's immune response against solid tumors, offering a novel approach to cancer treatment.
Q15: Why are benzofuranquinones considered potential IDO inhibitors?
A15: Benzofuranquinones, structurally similar to the benzofuran ACH488 (a known IDO inhibitor), have emerged as promising candidates for IDO inhibition []. Further research exploring their synthesis and biological evaluation could lead to the development of more potent and selective IDO inhibitors.
Q16: What challenges are associated with the total synthesis of annulins A and C?
A16: The total synthesis of annulins A and C presents significant challenges, particularly in introducing the furan ring onto the naphthoquinone core []. Overcoming these challenges requires innovative synthetic strategies and methodological advancements.
Q17: What synthetic approaches have been explored for constructing the this compound substrate required for the synthesis of annulin B?
A17: Two main strategies have been explored for constructing the this compound intermediate needed for annulin B synthesis: Dieckmann condensation and intramolecular O-H insertion reactions []. These approaches highlight the diverse synthetic routes available for accessing this key intermediate.
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